BMS pyrazole inhibitor 7f is a synthetic organic compound recognized for its significant biological activity, particularly as an inhibitor of coactivator-associated arginine methyltransferase 1. This compound is classified as a ligand and has been extensively studied for its therapeutic applications, particularly in oncology and enzyme inhibition . The structure of BMS pyrazole inhibitor 7f features a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms, contributing to its diverse biological activities.
The synthesis of BMS pyrazole inhibitor 7f typically begins with the formation of the pyrazole ring. One common method involves the reaction of hydrazines with 1,3-diketones under acidic or basic conditions, leading to the formation of the pyrazole structure. This initial product can then be further functionalized to introduce various substituents that enhance its biological activity.
Recent advancements in synthesis have employed green chemistry principles, such as microwave-assisted synthesis and solvent-free conditions, to improve efficiency and reduce environmental impact.
BMS pyrazole inhibitor 7f has a complex molecular structure characterized by its specific arrangement of atoms. The IUPAC name for this compound is (2S)-2-amino-N-[(3-{5-[5-(1,3-benzothiazol-7-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-pyrazol-1-yl}phenyl)methyl]propanamide. Its molecular formula is C23H18F3N7O2S, with a molecular weight of approximately 493.49 g/mol .
These structural details are crucial for understanding the compound's interactions at the molecular level.
BMS pyrazole inhibitor 7f can undergo various chemical reactions that modify its structure and enhance its properties:
The specific reaction conditions and reagents used dictate the major products formed during these transformations.
The mechanism of action for BMS pyrazole inhibitor 7f primarily involves the inhibition of coactivator-associated arginine methyltransferase 1. This enzyme plays a critical role in various cellular processes, including gene expression regulation and signal transduction. By binding to the active site of this enzyme, BMS pyrazole inhibitor 7f prevents its normal function, which can lead to reduced cell proliferation and increased apoptosis in cancer cells .
The inhibition process results in significant biological effects depending on the specific cellular context and targets involved. This mechanism underlies its potential therapeutic applications in cancer treatment and other diseases where enzyme inhibition is beneficial.
BMS pyrazole inhibitor 7f exhibits several notable physical and chemical properties:
These properties are essential for understanding how BMS pyrazole inhibitor 7f behaves under different experimental conditions and its suitability for various applications .
BMS pyrazole inhibitor 7f has a wide range of scientific uses:
The versatility of BMS pyrazole inhibitor 7f makes it a valuable compound for ongoing research across multiple scientific disciplines .
Pyrazole-based inhibitors leverage the heterocyclic core’s capacity for diverse non-covalent interactions with biomolecular targets. The design of BMS pyrazole inhibitor 7f (chemical name: N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide) centers on strategic functionalization to optimize binding affinity and selectivity for Coactivator-Associated Arginine Methyltransferase 1 (CARM1). Key principles include:
Table 1: Critical Substituents and Their Roles in BMS Pyrazole Inhibitor 7f
Position | Substituent | Role in Target Interaction |
---|---|---|
1 | Heteroaryl | π-Stacking with Phe154 residue |
3 | Trifluoromethyl | Hydrogen bonding with Glu267 backbone carbonyl |
5 | N-Benzyl carboxamide | Hydrophobic occlusion in S-adenosylmethionine pocket |
While BMS inhibitor 7f does not incorporate s-triazine, its synthetic route informs analogous hybrid strategies. The one-pot synthesis employs sequential heterocycle formation and functional group coupling:
Table 2: Representative One-Pot Synthesis Protocol
Step | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|
1 | Hydrazine hydrate, ethanol, reflux | Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | 85 |
2 | (i) Benzyl bromide, K₂CO₃, DMF (ii) EDC/HOBt, R-NH₂ | N-Benzyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | 78 |
Acetic acid serves as a dual-purpose catalyst in pyrazole synthesis:
Table 3: Cyclization Efficiency Under Acidic Conditions
Catalyst | Temperature (°C) | Reaction Time (h) | Regioselectivity Ratio (3,5-/3,4-substitution) |
---|---|---|---|
Acetic acid | 80 | 4 | >99:1 |
PTSA | 100 | 2 | 95:5 |
None | 80 | 24 | 80:20 |
Structure-activity relationship (SAR) studies reveal that substituent positioning governs CARM1 selectivity over related methyltransferases (e.g., PRMT1):
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0